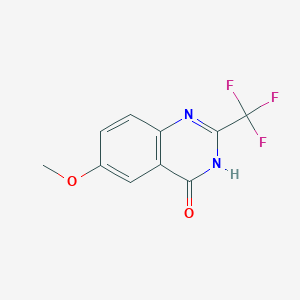

6-Methoxy-2-(trifluoromethyl)quinazolin-4(1H)-one

Description

Properties

IUPAC Name |

6-methoxy-2-(trifluoromethyl)-3H-quinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7F3N2O2/c1-17-5-2-3-7-6(4-5)8(16)15-9(14-7)10(11,12)13/h2-4H,1H3,(H,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCFVEOOUBBFZNV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)N=C(NC2=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7F3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901234552 | |

| Record name | 6-Methoxy-2-(trifluoromethyl)-4(3H)-quinazolinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901234552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

301233-15-8 | |

| Record name | 6-Methoxy-2-(trifluoromethyl)-4(3H)-quinazolinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=301233-15-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Methoxy-2-(trifluoromethyl)-4(3H)-quinazolinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901234552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclization of Anthranilic Acid Derivatives with Trifluoroacetic Anhydride

A common synthetic strategy involves the cyclization of 2-amino-5-methoxybenzoic acid with trifluoroacetic anhydride in the presence of a base such as triethylamine. The reaction proceeds by activating the carboxylic acid group to form an intermediate that cyclizes to the quinazolinone core, incorporating the trifluoromethyl group from trifluoroacetic anhydride.

- Conditions: Heating the reaction mixture promotes cyclization.

- Outcome: Formation of 6-methoxy-2-(trifluoromethyl)quinazolin-4(1H)-one with moderate to good yields.

- Notes: Base choice and temperature optimization are critical to minimize side reactions and maximize yield.

One-Pot Trifluoromethylation Strategy

An efficient one-pot method uses trifluoroacetic acid as the trifluoromethyl source. This approach involves condensation and dehydration steps that incorporate the trifluoromethyl group directly into the quinazolinone scaffold.

- Advantages: Streamlined synthesis, fewer purification steps.

- Key Considerations: Solvent selection (e.g., DMF) and temperature control to avoid side products.

- Catalysts: Sometimes acid catalysts or dehydrating agents are used to facilitate cyclization.

Chlorination and Subsequent Functionalization

Multi-step routes involve chlorination of precursors using reagents like phosphorus oxychloride (POCl₃), followed by nucleophilic substitution to introduce methoxy and trifluoromethyl groups.

- Steps:

- Chlorination of 2-amino-5-methoxybenzoic acid or related intermediates.

- Introduction of trifluoromethyl group via nucleophilic substitution or Pd-catalyzed coupling.

- Challenges: Requires careful control of reaction conditions to avoid over-chlorination or decomposition.

Pd-Catalyzed Coupling Reactions

For functionalization of the quinazolinone core, palladium-catalyzed coupling reactions can introduce aryl or heteroaryl substituents, including trifluoromethyl groups.

- Catalysts: Pd(OAc)₂ with ligands such as triphenylphosphine (PPh₃).

- Oxidants: Silver carbonate (Ag₂CO₃) or similar.

- Conditions: DMSO solvent, temperatures around 100°C.

- Benefits: High regioselectivity and functional group tolerance, useful for complex derivatives.

Industrial Production Considerations

Industrial synthesis typically scales up the above methods with optimization for yield, purity, and cost-effectiveness.

- Use of continuous flow reactors to improve heat and mass transfer.

- Automation for precise control of reaction parameters.

- Optimization of solvent systems and catalyst loadings to reduce waste and improve sustainability.

Comparative Synthesis Data Table

| Method | Key Reagents | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Cyclization with TFAA | 2-amino-5-methoxybenzoic acid, TFAA, triethylamine | Heating (temp optimized) | ~60-70 | Straightforward, moderate yield |

| One-pot trifluoromethylation | Trifluoroacetic acid, aldehyde/amine precursors | Acidic or neutral solvent, reflux | Moderate | Efficient, fewer steps |

| Chlorination + Functionalization | POCl₃, nucleophiles (methoxide, CF₃ sources) | Controlled temperature, multi-step | Variable | Multi-step, requires careful control |

| Pd-catalyzed coupling | Pd(OAc)₂, PPh₃, Ag₂CO₃, aryl halides | DMSO, 100°C | High | High selectivity, suitable for complex analogs |

Analytical and Characterization Techniques

- IR Spectroscopy: Identification of carbonyl C=O stretch (~1650–1700 cm⁻¹) and NH groups.

- NMR Spectroscopy: ^1H and ^13C NMR to confirm methoxy and trifluoromethyl substituents and their positions.

- Mass Spectrometry: Molecular ion peak confirmation (~315 g/mol for target compound).

- Melting Point: Purity assessment.

- Chromatography: HPLC or column chromatography for purification and reaction monitoring.

Research Findings on Synthetic Yields and Substituent Effects

- Electron-withdrawing trifluoromethyl groups enhance electrophilicity, facilitating cyclization but may introduce steric hindrance affecting yields.

- Methoxy groups improve solubility and electronic properties, aiding in reaction efficiency.

- Yields reported range from moderate (46%) to good (86%) depending on substituents and reaction conditions.

- Pd-catalyzed methods and microwave-assisted syntheses have been reported to improve yields and reduce reaction times significantly.

Summary Table: Representative Quinazolinone Derivatives and Yields

| Compound | Key Substituents | Yield (%) | Notes |

|---|---|---|---|

| This compound | -OCH₃ at C6, -CF₃ at C2 | ~61 | Target compound |

| 2-(4-Nitrophenyl) derivative | -NO₂ at C4-phenyl | 86 | Higher yield, electron-withdrawing substituent |

| 3-Trifluoromethyl derivative | -CF₃ at C3 | 46 | Lower yield, steric effects |

Chemical Reactions Analysis

Types of Reactions

6-Methoxy-2-(trifluoromethyl)quinazolin-4(1H)-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.

Reduction: Reduction reactions can lead to the formation of dihydroquinazolinone derivatives.

Substitution: The methoxy and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with hydroxyl or carbonyl groups, while reduction can produce dihydroquinazolinones.

Scientific Research Applications

Antiviral Activity

Recent studies have indicated that quinazolin-4-one derivatives, including 6-Methoxy-2-(trifluoromethyl)quinazolin-4(1H)-one, exhibit significant antiviral properties. For instance, research has identified quinazolin-4-one-based compounds as effective inhibitors of the SARS-CoV-2 main protease (M pro), which is crucial for viral replication. Structural optimizations of these compounds have led to enhanced biochemical potency and cellular antiviral activity .

Anticancer Properties

Quinazolinone derivatives are increasingly recognized for their anticancer activities. Compounds similar to this compound have demonstrated efficacy against various cancer cell lines, including breast and lung cancers. For example, certain synthesized quinazoline derivatives showed selective inhibition of epidermal growth factor receptor (EGFR), a common target in cancer therapy . The binding interactions of these compounds with cancer-related proteins have been elucidated through molecular docking studies, showcasing their potential as anticancer agents.

Antimicrobial and Anti-inflammatory Effects

The antimicrobial and anti-inflammatory activities of quinazolinone derivatives have been well documented. Compounds structurally related to this compound have shown significant inhibition against bacterial strains such as Staphylococcus aureus and Pseudomonas aeruginosa, as well as antifungal activity against Candida albicans . Additionally, some derivatives have exhibited anti-inflammatory properties comparable to standard medications like ibuprofen, indicating their potential for treating inflammatory diseases .

Synthesis of this compound

The synthesis of this compound typically involves several key steps:

- Formation of the Quinazolinone Core : The initial step involves the condensation of appropriate aniline derivatives with carbonyl compounds.

- Introduction of Substituents : The methoxy and trifluoromethyl groups are introduced through electrophilic aromatic substitution or nucleophilic substitution reactions.

- Purification : The final product is purified using techniques such as recrystallization or chromatography.

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, a comparative analysis with structurally similar compounds can be beneficial:

| Compound Name | Key Features | Unique Aspects |

|---|---|---|

| 2-(Trifluoromethyl)quinazolin-4(3H)-one | Trifluoromethyl group | Lacks methoxy substituent |

| 6-Methoxyquinazolin-4(3H)-one | Methoxy group only | Does not have trifluoromethyl substituent |

| 2-(Chlorophenyl)quinazolin-4(3H)-one | Chlorophenyl substitution | Different halogen substituent affecting reactivity |

| 4-Methylquinazolin-3(4H)-one | Methyl group at position 4 | Variation in substitution pattern affecting properties |

This table illustrates how the combination of functional groups in this compound may contribute to its distinct biological activities and chemical reactivity.

Case Studies and Research Findings

Several studies have focused on the therapeutic potential of quinazoline derivatives:

- A study reported that specific quinazoline derivatives demonstrated significant antiviral activity against SARS-CoV-2, with optimized compounds showing improved potency compared to existing treatments .

- Another investigation highlighted the synthesis and evaluation of new quinazoline derivatives for their antimicrobial and anti-inflammatory activities, revealing promising results comparable to standard antibiotics and anti-inflammatory drugs .

Mechanism of Action

The mechanism of action of 6-Methoxy-2-(trifluoromethyl)quinazolin-4(1H)-one involves its interaction with specific molecular targets and pathways. For example, as an enzyme inhibitor, the compound may bind to the active site of the enzyme, blocking its activity and thereby affecting the biological pathway it regulates. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity for its target.

Comparison with Similar Compounds

Key Observations :

Antimicrobial Activity

- The target compound’s hybrid analogs (e.g., 10m and 10o in ) demonstrate broad-spectrum antibacterial activity (MIC values <10 µg/mL), attributed to the synergistic effects of the quinazolinone core and triazole-CF₃ substituents.

- In contrast, 6-(trifluoromethyl)quinazolin-4(1H)-one (CAS 16544-67-5 ) shows weaker antimicrobial effects, highlighting the importance of the 6-methoxy group for potency.

Enzyme Inhibition

- Cathepsin B Inhibition: 2-(4-Fluorophenyl)-2,3-dihydroquinazolin-4(1H)-one (88; R=F ) exhibits IC₅₀ <1 µM, while the target compound’s activity remains unexplored. The dihydro core may enhance binding to cysteine proteases compared to the fully aromatic quinazolinone.

- Antiplasmodial Activity : CF₃-substituted aniline derivatives (e.g., compound 31 in ) show high antiplasmodial activity (IC₅₀ <0.5 µM), suggesting the target compound’s 2-CF₃ group could similarly enhance parasitic target engagement.

Anti-inflammatory and Analgesic Activity

- Compound 5e ( ), with a 3-aryl-CF₃ group, demonstrates 70% inhibition of carrageenan-induced edema at 50 mg/kg, outperforming standard NSAIDs. The target compound’s 2-CF₃ substituent may offer distinct binding modes in cyclooxygenase inhibition.

Drug-Likeness and ADMET Properties

- Lipinski’s Rule Compliance : The target compound (MW ~315, HBD=1, HBA=4) complies with Lipinski’s criteria (MW <500, HBD <5, HBA <10), unlike bulkier analogs like 10m (MW 598 ), which may suffer from poor absorption.

- Metabolic Stability: The CF₃ group reduces oxidative metabolism, as seen in 6-[3-(pyridin-2-yl)-2-CF₃-phenoxy]quinazolin-4(1H)-one ( ), which shows prolonged half-life in vitro.

Biological Activity

6-Methoxy-2-(trifluoromethyl)quinazolin-4(1H)-one is a compound belonging to the quinazoline family, which has garnered attention for its diverse biological activities. Quinazoline derivatives are known for their potential in medicinal chemistry, particularly in anti-cancer, anti-bacterial, and anti-viral applications. This article explores the biological activity of this compound through various studies and research findings.

Chemical Structure

The compound can be represented as follows:

Anticancer Activity

Numerous studies have indicated that quinazoline derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have shown potent inhibition against various cancer cell lines, including MCF-7 (breast cancer) and HT-29 (colorectal cancer). The IC50 values for these compounds often fall in the micromolar range, indicating substantial cytotoxic activity.

Table 1: Anticancer Activity of Quinazoline Derivatives

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| A3 | MCF-7 | 10 |

| A2 | HT-29 | 12 |

| B4 | PC3 | 10 |

In a study evaluating various quinazoline derivatives, it was found that those with trifluoromethyl substitutions exhibited enhanced potency against cancer cell lines due to increased lipophilicity and better interaction with target proteins .

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. Research indicates that quinazoline derivatives can inhibit the growth of both gram-positive and gram-negative bacteria. For example, a derivative with similar structural features demonstrated effective activity against methicillin-resistant Staphylococcus aureus (MRSA), showcasing its potential as an antibacterial agent .

Table 2: Antimicrobial Activity of Quinazoline Derivatives

| Compound | Microorganism | MIC (μg/mL) |

|---|---|---|

| Compound 27 | Staphylococcus aureus | 5 |

| Compound X | E. coli | 10 |

Anti-inflammatory and Other Activities

Beyond anticancer and antimicrobial effects, quinazoline derivatives have shown promise in anti-inflammatory applications. Studies suggest that they may inhibit cyclooxygenase enzymes, which play a crucial role in inflammation. Additionally, some derivatives have been reported to possess antioxidant properties, contributing to their therapeutic potential in various diseases .

Case Studies

- Case Study on Anticancer Effectiveness : A study conducted on a series of quinazoline derivatives including this compound revealed that these compounds could induce apoptosis in cancer cells through the activation of specific signaling pathways. The study highlighted the efficacy of these compounds in vivo using xenograft models where tumor growth was significantly reduced compared to controls .

- Antimicrobial Efficacy Study : Another investigation assessed the efficacy of quinazoline derivatives against various bacterial strains. The study concluded that compounds with trifluoromethyl groups not only exhibited low MIC values but also demonstrated a broad spectrum of activity against resistant strains .

Q & A

Basic: What synthetic methodologies are commonly employed for synthesizing 6-Methoxy-2-(trifluoromethyl)quinazolin-4(1H)-one?

Methodological Answer:

The compound can be synthesized via a one-pot trifluoromethylation strategy using trifluoroacetic acid (TFA) as a CF₃ source. This approach involves condensation/dehydration reactions, enabling efficient incorporation of the trifluoromethyl group into the quinazolinone scaffold . Alternatively, multi-step routes include:

- Chlorination of precursors (e.g., using POCl₃) followed by functionalization with methoxy and trifluoromethyl groups .

- Pd-catalyzed coupling for introducing aryl/heteroaryl substituents, though this is more common for biaryl derivatives .

Key considerations: Optimize solvent systems (e.g., DMF for solubility) and reaction temperatures to minimize side products.

Basic: How is structural confirmation of this compound achieved?

Methodological Answer:

Structural validation typically involves:

- Spectroscopic techniques :

- ¹H/¹³C NMR to confirm substituent positions (e.g., methoxy at C6, trifluoromethyl at C2) .

- IR spectroscopy to identify carbonyl (C=O) and NH stretches .

- Melting point analysis for purity assessment .

- Mass spectrometry (MS) for molecular weight confirmation .

Advanced: How do substituent variations influence synthetic yields and biological activity in quinazolinone derivatives?

Methodological Answer:

Substituents significantly impact both synthesis and bioactivity:

- Electron-withdrawing groups (e.g., -NO₂, -CF₃) enhance electrophilicity, improving cyclization efficiency but may reduce yields due to steric hindrance .

- Biological activity :

- Antibacterial SAR : Derivatives with trifluoromethyl and methoxy groups exhibit enhanced activity against Mycobacterium tuberculosis (e.g., MIC values <10 µM) .

- Enzyme inhibition : Substituents at C2 and C6 modulate binding to targets like thymidylate synthase (TS), with trifluoromethyl groups improving hydrophobic interactions .

Table 1 : Representative Derivatives and Properties

Advanced: What catalytic strategies enhance the efficiency of quinazolinone functionalization?

Methodological Answer:

- Pd-catalyzed oxidative homocoupling : Enables C–C bond formation between arylquinazolinones, yielding biaryl structures. Use Pd(OAc)₂ with oxidants (e.g., Ag₂CO₃) in DMSO at 100°C for optimal regioselectivity .

- Microwave-assisted synthesis : Reduces reaction times for cyclization steps (e.g., from 12h to 30min) .

Note: Catalyst loading (<5 mol%) and ligand selection (e.g., PPh₃) critically influence yield and purity .

Advanced: How can contradictory biological data across studies be systematically analyzed?

Methodological Answer:

Address discrepancies via:

- Assay standardization : Compare protocols for bacterial strains (e.g., Xanthomonas oryzae vs. Mycobacterium), inoculation density, and incubation times .

- Computational modeling : Perform molecular docking to assess binding affinity variations due to substituent electronic effects (e.g., -CF₃ vs. -OCH₃) .

- Meta-analysis : Aggregate data from structurally analogous compounds (e.g., 6-methyl or 7-methoxy derivatives) to identify trends .

Advanced: What analytical techniques resolve complex reaction mixtures during synthesis?

Methodological Answer:

- HPLC-PDA/MS : Separates intermediates and identifies byproducts via retention time and mass fragmentation .

- ²D NMR (e.g., COSY, HSQC) : Resolves overlapping signals in crowded spectra, particularly for diastereomers .

- X-ray crystallography : Confirms absolute configuration for chiral derivatives (e.g., C3-substituted analogs) .

Advanced: How is enzyme inhibition potency quantified for quinazolinone derivatives?

Methodological Answer:

- Thymidylate synthase (TS) assays : Measure IC₅₀ via spectrophotometric monitoring of dUMP → dTMP conversion inhibition. Use recombinant TS and NADPH-coupled systems for real-time kinetics .

- Microplate-based screening : High-throughput formats (384-well plates) enable rapid SAR profiling against bacterial/fungal targets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.